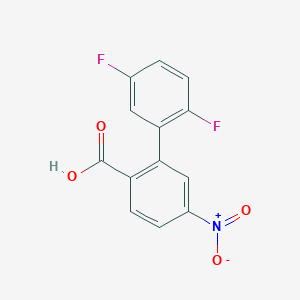

2-(2,5-Difluorophenyl)-4-nitrobenzoic acid

CAS No.: 1261942-55-5

Cat. No.: VC11807524

Molecular Formula: C13H7F2NO4

Molecular Weight: 279.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261942-55-5 |

|---|---|

| Molecular Formula | C13H7F2NO4 |

| Molecular Weight | 279.19 g/mol |

| IUPAC Name | 2-(2,5-difluorophenyl)-4-nitrobenzoic acid |

| Standard InChI | InChI=1S/C13H7F2NO4/c14-7-1-4-12(15)11(5-7)10-6-8(16(19)20)2-3-9(10)13(17)18/h1-6H,(H,17,18) |

| Standard InChI Key | HLEPVGRBHNJAAF-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1[N+](=O)[O-])C2=C(C=CC(=C2)F)F)C(=O)O |

| Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])C2=C(C=CC(=C2)F)F)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

The molecular formula of 2-(2,5-difluorophenyl)-4-nitrobenzoic acid is C₁₃H₇F₂NO₄, with a molecular weight of 295.20 g/mol. The compound’s structure integrates two key functional groups:

-

A carboxylic acid group at the 1-position of the benzene ring, enabling hydrogen bonding and salt formation.

-

A nitro group at the 4-position, contributing to electron-withdrawing effects and reactivity in electrophilic substitution reactions.

-

A 2,5-difluorophenyl group at the 2-position, introducing steric and electronic modifications that influence solubility and intermolecular interactions .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₇F₂NO₄ |

| Molecular Weight | 295.20 g/mol |

| Exact Mass | 295.03 g/mol |

| LogP (Partition Coefficient) | ~2.8 (estimated via computational models) |

| Topological Polar Surface Area | 83.1 Ų (calculated) |

The logP value suggests moderate lipophilicity, while the polar surface area indicates potential for hydrogen bonding, critical for biological activity .

Synthetic Routes and Methodologies

While no direct synthesis of 2-(2,5-difluorophenyl)-4-nitrobenzoic acid is documented, analogous nitrobenzoic acid derivatives provide viable pathways. Two principal approaches are inferred:

Multi-Step Synthesis via Halogenation and Nitration

A patent describing the preparation of 2,5-difluoro-4-nitrobenzoic acid (CN109369412A) outlines a four-step process involving bromination, nitration, cyanation, and hydrolysis . Adapting this method:

-

Bromination: React 1,2-difluorobenzene with N-bromosuccinimide in sulfuric acid to yield 2,5-difluorobromobenzene.

-

Nitration: Introduce a nitro group at the 4-position using concentrated nitric acid under controlled temperatures (25–50°C).

-

Cyanation: Substitute the bromine atom with a cyano group using cuprous cyanide in dimethylformamide (DMF) at 150°C.

-

Hydrolysis: Convert the nitrile to a carboxylic acid via alkaline hydrolysis followed by acidification .

Direct Nitration of Substituted Benzoic Acids

Another patent (CN101948390A) details the nitration of 2-chloro-4-fluorobenzoic acid using oleum and concentrated nitric acid . For the target compound, this method could be modified by starting with 2-(2,5-difluorophenyl)benzoic acid, though regioselectivity challenges may arise due to the electron-withdrawing nitro group.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Bromination | N-Bromosuccinimide, H₂SO₄, 25°C | 70–75% |

| Nitration | HNO₃, H₂SO₄, 50°C | 65–70% |

| Hydrolysis | NaOH (15%), HCl, reflux | 76% |

Physicochemical and Spectroscopic Properties

Solubility and Stability

-

Solubility: Predominantly soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the carboxylic acid and nitro groups. Limited solubility in water (estimated <1 mg/mL at 25°C) .

-

Stability: The nitro group may render the compound sensitive to reducing agents, while the fluorine atoms enhance thermal stability compared to non-fluorinated analogs .

Spectroscopic Data

-

IR Spectroscopy: Expected peaks include:

-

NMR (¹H and ¹³C): The difluorophenyl group would exhibit complex splitting patterns due to coupling between fluorine and adjacent protons.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume